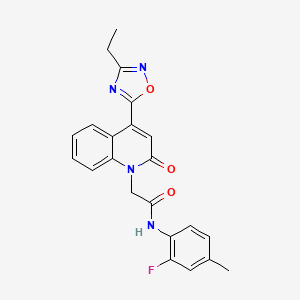

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H20FN3O3 with a molecular weight of approximately 397.41 g/mol. Its structure features an oxadiazole ring, which is known for its diverse biological activities, including anticancer properties.

Research indicates that compounds containing oxadiazole moieties can exhibit various mechanisms of action:

- Anticancer Activity : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways such as NF-κB and AP-1 . The ability to inhibit these pathways can lead to reduced cell proliferation and increased cancer cell death.

- Antioxidant Properties : Some studies have suggested that oxadiazole derivatives may possess antioxidant properties, which can protect cells from oxidative stress and damage, contributing to their anticancer effects .

- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which has implications in the treatment of metabolic disorders and cancers .

Anticancer Efficacy

A series of studies have evaluated the anticancer efficacy of similar oxadiazole derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 3g | Caco-2 | 5.0 | Apoptosis induction |

| 3h | MDA-MB-231 | 0.07 | 11β-HSD inhibition |

| CMO | HCC | 0.3 | NF-κB pathway inhibition |

These findings demonstrate that compounds with structural similarities to This compound possess significant anticancer properties across multiple cancer types.

Study on Oxadiazole Derivatives

In a study published in Frontiers in Oncology, researchers synthesized a series of oxadiazole derivatives and tested their effects on hepatocellular carcinoma (HCC) cells. The lead compound demonstrated significant antiproliferative effects and induced apoptosis through the inhibition of NF-κB signaling pathways . This study highlights the potential for oxadiazole-containing compounds in cancer therapy.

Investigation into Antioxidant Activity

Another research effort investigated the antioxidant activity of various oxadiazole derivatives, revealing that these compounds could reduce oxidative stress markers in treated cells . This antioxidant effect may enhance their therapeutic efficacy in cancer treatment by protecting normal cells while targeting malignant ones.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and quinoline structures. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity Assays: The compound has shown significant cytotoxic activity against human tumor cells, with mean growth inhibition values indicating its effectiveness as an antitumor agent. For instance, compounds with similar structures have demonstrated inhibition rates exceeding 70% against multiple cancer cell lines including SNB-19 and OVCAR-8 .

- Mechanism of Action: The proposed mechanism includes induction of apoptosis in cancer cells through DNA damage pathways. The presence of the oxadiazole ring is believed to enhance interactions with cellular targets involved in cancer progression .

Antimicrobial Properties

Beyond its anticancer applications, the compound exhibits notable antimicrobial activity. Studies have assessed its efficacy against various bacterial strains.

Antimicrobial Efficacy:

- Testing Against Bacteria: The synthesized derivatives have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

- Fungal Activity: In addition to antibacterial properties, compounds derived from similar structures have also been evaluated for antifungal activity against strains like Candida albicans, further expanding their potential therapeutic applications .

Other Therapeutic Applications

The structural characteristics of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide suggest possible applications beyond cancer and antimicrobial activity.

Potential Areas:

- Antidiabetic Activity: Some oxadiazole derivatives have shown promise in lowering glucose levels in diabetic models, suggesting that this compound may also possess similar properties .

- Anti-inflammatory Effects: The quinoline moiety is often associated with anti-inflammatory activities, which could be explored further for therapeutic applications in inflammatory diseases.

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The synthesis involves multi-step protocols to assemble the quinoline-oxadiazole core and the acetamide side chain. Key reactions include:

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclization of a precursor hydrazide with a carbonyl compound. For example:

-

Reagents : Carboxylic acid hydrazides react with triethyl orthoformate or carbon disulfide (CS₂) under basic conditions (e.g., KOH) to form 1,2,4-oxadiazoles .

-

Conditions : Reflux in ethanol or aqueous Na₂CO₃ (pH 9–10) .

Quinoline-Oxadiazole Coupling

The quinoline ring is functionalized at the 4-position with the oxadiazole group through nucleophilic substitution or transition metal-catalyzed cross-coupling .

Functional Group Reactivity

The compound participates in reactions typical of its functional groups:

Hydrolysis of the Acetamide

-

Reagents : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the acetamide to yield carboxylic acid and amine .

Nucleophilic Substitution on the Oxadiazole

The oxadiazole’s electron-deficient C-5 position undergoes nucleophilic substitution with amines or thiols .

Oxidation/Reduction

-

Oxidation : The quinoline’s 2-oxo group may be oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to an amidine .

Reaction Optimization Data

The table below summarizes critical reaction conditions and yields from analogous syntheses:

Spectral Characterization

Post-reaction characterization data for key intermediates and products:

Table 2: Spectral Signatures

| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |

|---|---|---|

| 1,2,4-Oxadiazole C=N | 1615–1630 | – |

| Acetamide C=O | 1660–1680 | 2.15 (s, 3H, CH₃CO) |

| Quinoline C=O | 1720–1740 | – |

| Aromatic F (2-fluoro) | – | 7.68 (d, J = 8.4 Hz, 1H) |

Mechanistic Insights

-

Cyclization : The oxadiazole forms via intramolecular dehydration of a thiohydrazide intermediate .

-

Coupling : Palladium-catalyzed cross-coupling facilitates quinoline-oxadiazole linkage .

Stability and Side Reactions

Propriétés

IUPAC Name |

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c1-3-19-25-22(30-26-19)15-11-21(29)27(18-7-5-4-6-14(15)18)12-20(28)24-17-9-8-13(2)10-16(17)23/h4-11H,3,12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJSSRXYUXBLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.